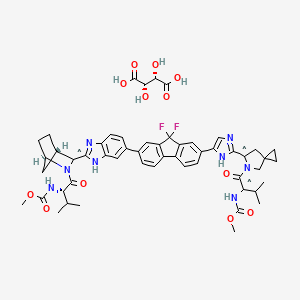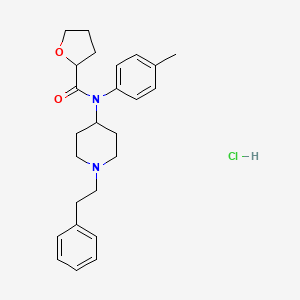![molecular formula C18H19N5O B12351301 4-[(5-Methylpyrazolidin-3-YL)amino]-2-phenylphthalazin-1-one](/img/structure/B12351301.png)
4-[(5-Methylpyrazolidin-3-YL)amino]-2-phenylphthalazin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalazinone pyrazole is a heterocyclic compound that combines the structural features of phthalazinone and pyrazolePhthalazinone pyrazole derivatives have shown promise in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial activities .
Métodos De Preparación
Phthalazinone pyrazole derivatives can be synthesized through various synthetic routes. One common method involves a one-pot three-component reaction employing substituted phthalazinone, 1H-pyrazole-5-carbaldehyde, and active methylene compounds. This reaction is typically carried out in the presence of a catalyst such as L-proline and a solvent like ethanol . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial production methods for phthalazinone pyrazole derivatives may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often require careful control of reaction parameters to ensure consistency and quality of the final product.
Análisis De Reacciones Químicas
Phthalazinone pyrazole derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: Phthalazinone pyrazole can be oxidized using hydrogen peroxide to form corresponding oxides.
Reduction: Reduction of phthalazinone pyrazole using sodium borohydride can yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the phthalazinone pyrazole scaffold, leading to a wide range of derivatives with different biological activities.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Phthalazinone pyrazole derivatives have been extensively studied for their potential applications in scientific research. Some of the key areas of research include:
Chemistry: Phthalazinone pyrazole derivatives are used as building blocks in the synthesis of more complex molecules.
Biology: These compounds have shown significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Phthalazinone pyrazole derivatives are being investigated as potential drug candidates for the treatment of various diseases.
Industry: In the industrial sector, phthalazinone pyrazole derivatives are used in the development of new materials and as additives in various formulations.
Mecanismo De Acción
The mechanism of action of phthalazinone pyrazole derivatives involves their interaction with specific molecular targets. For example, some derivatives have been shown to inhibit Aurora-A kinase, a protein involved in cell division. By inhibiting this kinase, phthalazinone pyrazole derivatives can arrest mitosis and induce apoptosis in cancer cells . The molecular pathways involved in these effects include the disruption of the mitotic spindle and the inhibition of histone phosphorylation.
Comparación Con Compuestos Similares
Phthalazinone pyrazole derivatives can be compared with other similar compounds, such as phthalazine and pyrazole derivatives. While phthalazine and pyrazole derivatives also exhibit diverse biological activities, phthalazinone pyrazole derivatives are unique in their ability to combine the structural features of both scaffolds.
Similar compounds include:
Phthalazine derivatives: Known for their anticancer and anti-inflammatory activities.
Pyrazole derivatives: Widely studied for their antimicrobial and anti-inflammatory properties.
Pyran-linked phthalazinone-pyrazole hybrids: These compounds combine the features of pyran, phthalazinone, and pyrazole, offering unique biological activities.
Phthalazinone pyrazole derivatives stand out due to their enhanced biological activity and potential for therapeutic applications.
Propiedades
Fórmula molecular |
C18H19N5O |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
4-[(5-methylpyrazolidin-3-yl)amino]-2-phenylphthalazin-1-one |
InChI |
InChI=1S/C18H19N5O/c1-12-11-16(21-20-12)19-17-14-9-5-6-10-15(14)18(24)23(22-17)13-7-3-2-4-8-13/h2-10,12,16,20-21H,11H2,1H3,(H,19,22) |
Clave InChI |
SPVNWOZUIUBDHF-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(NN1)NC2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4aH-benzo[f]isoquinolin-4-one](/img/structure/B12351221.png)


![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-methoxyimino-2-oxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl] [[(2S,3R,4S,5S)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate;triethylazanium](/img/structure/B12351245.png)
![1-[2-[(3R)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl]ethanone](/img/structure/B12351251.png)


![2-Cyano-N-(2-hydroxy-1,1-dimethylethyl)-3-[3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl]-2-propenamide](/img/structure/B12351263.png)
![Dibutyl[8-(dibutylstannyliumyl)octyl]stannylium ditrifluoromethanesulfonate](/img/structure/B12351268.png)
![3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B12351270.png)

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B12351277.png)

